Benzyl[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
Benzyl[2-(thiophen-2-yl)ethyl]amine: is an organic compound that features a benzyl group attached to a 2-(thiophen-2-yl)ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic benzyl group with the heterocyclic thiophene ring. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved through the reaction of thiophene with N,N-dimethylformamide (DMF) to form 2-thiophenecarbaldehyde. The aldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl[2-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the thiophene ring.
2-Thiophenemethylamine: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
Benzyl[2-(thiophen-2-yl)ethyl]amine is unique due to the combination of the benzyl group and the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. The presence of the thiophene ring also imparts unique electronic properties, making it valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-benzyl-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C13H15NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 |
InChI Key |
ZUKYCKLPHLVNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CS2 |
Origin of Product |
United States |
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